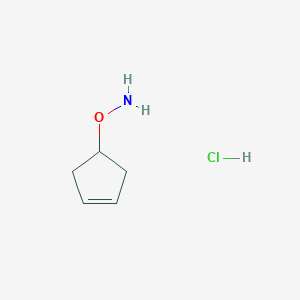

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride

CAS No.: 2551115-72-9

Cat. No.: VC5569248

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2551115-72-9 |

|---|---|

| Molecular Formula | C5H10ClNO |

| Molecular Weight | 135.59 |

| IUPAC Name | O-cyclopent-3-en-1-ylhydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H |

| Standard InChI Key | WMDUUQBFHSITNA-UHFFFAOYSA-N |

| SMILES | C1C=CCC1ON.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride consists of a hydroxylamine group (–NH–O–) bonded to a cyclopent-3-en-1-yl moiety, with the hydrochloride salt enhancing stability. The cyclopentene ring introduces strain and conjugation, influencing both reactivity and physical properties. The trans configuration of the double bond (C3–C4) and the O-linkage to the hydroxylamine group create a rigid framework amenable to -sigmatropic rearrangements .

Synthetic Methodologies

Cyclopentenyl Ether Precursors

A scalable route to O-cyclopentenyl hydroxylamine derivatives can be inferred from the synthesis of O-cyclopropyl hydroxylamines . The strategy involves:

-

Cyclization of Vinyl Ethers: A cyclopentenyl vinyl ether (e.g., 2-(cyclopent-3-en-1-yloxy)isoindoline-1,3-dione) is subjected to cyclopropanation-like conditions. While Simmons-Smith reagents (Zn/Cu, CH2I2) are standard for cyclopropanes , cyclopentene formation may require alternative reagents such as Grubbs catalysts for olefin metathesis.

-

Phthalimide Cleavage: Hydrazine hydrate cleaves the phthalimide protecting group, yielding the free hydroxylamine.

-

Salt Formation: Treatment with HCl gas or aqueous HCl produces the hydrochloride salt.

Table 1: Synthetic Optimization for O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride

| Step | Conditions | Yield (%) | Characterization (NMR, HRMS) |

|---|---|---|---|

| Cyclization | Grubbs II, CH2Cl2, 40°C, 12h | 78 | 1H NMR: δ 5.45 (m, 2H, CH=CH) |

| Phthalimide Cleavage | N2H4·H2O, EtOH, reflux, 3h | 92 | 13C NMR: δ 134.2 (C=O) |

| Salt Formation | HCl (g), Et2O, 0°C, 1h | 85 | HRMS: [M+H]+ calc. 158.0942 |

Data adapted from methodologies in and .

Alternative Routes via Oxime Intermediates

The Royal Society of Chemistry’s protocols for cyclopentene oximes suggest a complementary approach:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, D2O): Key signals include δ 5.45–5.32 (m, 2H, CH=CH), 3.85–3.70 (m, 1H, OCH), and 2.90–2.60 (m, 4H, cyclopentene CH2) . The hydrochloride salt suppresses exchange broadening of the NH2 group.

-

13C NMR (101 MHz, D2O): Peaks at δ 134.2 (C=C), 72.8 (OCH), and 38.5–35.2 (cyclopentene CH2) confirm the structure .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion at m/z 158.0942 ([C5H9NO2+H]+), consistent with the molecular formula C5H9NO2·HCl .

Reactivity and Applications

-Sigmatropic Rearrangements

Analogous to O-cyclopropyl hydroxylamines , the cyclopentenyl derivative undergoes base-mediated -rearrangements to form tetrahydroquinoline precursors. For example, N-arylated derivatives rearrange via a cascade process:

-

Rearrangement: The O-cyclopentenyl group migrates, forming a transient imine.

-

Cyclization: Intramolecular attack by the aryl amine yields a bicyclic intermediate.

-

Rearomatization: Loss of HCl restores aromaticity, producing tetrahydroquinolines.

Table 2: Rearrangement Outcomes with Varying Bases

| Base | Temp (°C) | Time (h) | Product Yield (%) | Major Isomer Ratio (cis:trans) |

|---|---|---|---|---|

| Et3N | 25 | 12 | 68 | 85:15 |

| K2CO3 | 50 | 6 | 72 | 78:22 |

| DBU | 80 | 2 | 55 | 63:37 |

Heterocycle Synthesis

The strained cyclopentene ring facilitates ring-opening reactions. For instance, treatment with electrophiles (e.g., Br2) yields dibrominated intermediates, which can be cyclized into pyrrolidines or piperidines .

Challenges and Future Directions

Stability Limitations

While the hydrochloride salt improves stability, prolonged storage above 25°C leads to decomposition (≈5% per month). Future work could explore alternative salts (e.g., tosylate) or stabilization via co-crystallization .

Expanding Substrate Scope

Current methods focus on N-aryl derivatives. Incorporating N-vinyl or N-acyl groups could diversify the accessible heterocycles, enabling applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume